An In-depth Technical Guide to N-Benzylpropanamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-Benzylpropanamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylpropanamide is a secondary amide that serves as a crucial building block and structural motif in medicinal chemistry. While the core molecule itself has limited documented biological activity, its derivatives have emerged as a significant class of compounds, particularly in the development of anticonvulsant and neuroprotective agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of N-Benzylpropanamide. Detailed experimental protocols for its synthesis are presented, along with a discussion of its relevance as a pharmacophore in drug discovery.
Chemical Structure and Identification
N-Benzylpropanamide, also known as N-benzylpropionamide, consists of a propanamide group in which one of the hydrogens on the nitrogen is substituted by a benzyl (B1604629) group.[1] The molecule integrates a flexible ethyl chain, a planar amide linkage, and an aromatic phenyl ring.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-benzylpropanamide |
| CAS Number | 10264-12-7 |
| Molecular Formula | C₁₀H₁₃NO |
| Canonical SMILES | CCC(=O)NCC1=CC=CC=C1 |
| InChI Key | ZFNAETKJDHAQEN-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of N-Benzylpropanamide are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for further chemical modification.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 343.6 °C at 760 mmHg | |
| Density | 1.012 g/cm³ | |
| LogP | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of N-Benzylpropanamide. The following tables summarize the key spectroscopic features.
Table 3: 1H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 7.20 - 7.40 | Multiplet | Aromatic protons (5H, C₆H₅) |
| ~ 6.50 | Broad Singlet | Amide proton (1H, NH) |
| 4.45 | Doublet | Methylene protons (2H, N-CH₂) |
| 2.25 | Quartet | Methylene protons (2H, CO-CH₂) |
| 1.15 | Triplet | Methyl protons (3H, CH₃) |
Table 4: 13C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 173.5 | Carbonyl carbon (C=O) |
| 138.5 | Aromatic quaternary carbon |
| 128.7 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 43.8 | Methylene carbon (N-CH₂) |
| 29.8 | Methylene carbon (CO-CH₂) |
| 10.0 | Methyl carbon (CH₃) |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H Stretch |
| ~ 3060, 3030 | Medium | Aromatic C-H Stretch |
| ~ 2970, 2930 | Medium | Aliphatic C-H Stretch |
| ~ 1640 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 1495, 1450 | Medium | Aromatic C=C Stretch |
Table 6: Mass Spectrometry Data
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular Ion) |
| 106 | [C₇H₈N]⁺ (Loss of propionyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₃H₅O]⁺ (Propionyl cation) |
Experimental Protocols
Synthesis of N-Benzylpropanamide
The most common and straightforward method for the synthesis of N-Benzylpropanamide is the Schotten-Baumann reaction, which involves the acylation of benzylamine (B48309) with propionyl chloride in the presence of a base.
Reaction Scheme:
CH₃CH₂COCl + C₆H₅CH₂NH₂ → CH₃CH₂CONHCH₂C₆H₅ + HCl
Materials and Reagents:
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Propionyl chloride
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Benzylamine
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Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous
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Triethylamine (B128534) (TEA) or Pyridine
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.1 equivalents) to the solution.
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Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield pure N-Benzylpropanamide.
Caption: Synthesis workflow for N-Benzylpropanamide.
Biological Activity and Relevance in Drug Development
While N-Benzylpropanamide itself is not reported to have significant intrinsic biological activity, its core structure is a key pharmacophore in a class of neurologically active compounds. Numerous derivatives of N-Benzylpropanamide have been synthesized and evaluated for their anticonvulsant properties.[3][4]
These derivatives often feature substitutions on the propanamide backbone and/or the benzyl ring, which modulate their potency, selectivity, and pharmacokinetic profiles. For instance, compounds like N-benzyl-2-acetamidopropionamide have shown potent activity in animal models of epilepsy.[3][4] The N-benzyl moiety is thought to contribute to the binding of these molecules to their biological targets, which are often ion channels or enzymes within the central nervous system.
The anticonvulsant activity of these derivatives suggests that the N-benzylpropanamide scaffold can be effectively utilized to design novel therapeutics for neurological disorders. The logical relationship for the development of these compounds often starts with the core N-Benzylpropanamide structure, which is then systematically modified to optimize its pharmacological properties.
Caption: Drug development logic for N-Benzylpropanamide derivatives.
Conclusion
N-Benzylpropanamide is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile structure make it an ideal starting point for the development of more complex and biologically active compounds. While the parent molecule may not be pharmacologically active, its role as a key structural component in a range of anticonvulsant agents highlights its significance for researchers and professionals in drug development. This guide provides the core technical information necessary to understand, synthesize, and utilize N-Benzylpropanamide in a research and development setting.
